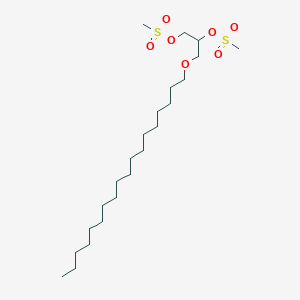
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C23H48O6S2 It is known for its unique structure, which includes an octadecyloxy group attached to a propane-1,2-diyl backbone, with two methanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the reaction of 3-(octadecyloxy)propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(Octadecyloxy)propane-1,2-diol+2CH3SO2Cl→3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed to yield 3-(octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for diols.
Biology: Investigated for its potential as a prodrug, where it can be enzymatically converted to active pharmaceutical ingredients.
Medicine: Explored for its anti-inflammatory and antiviral properties, particularly in the development of mutual prodrugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate groups are cleaved, releasing the active diol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application, such as inhibition of viral replication in antiviral research or modulation of inflammatory pathways in anti-inflammatory studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediyl dioctadecanoate
- 1,2-Propanediol, 3-(octadecyloxy)-, dimethanesulfonate
Uniqueness
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its dual methanesulfonate groups, which provide distinct reactivity compared to similar compounds
Propriétés
Numéro CAS |
4301-57-9 |
|---|---|
Formule moléculaire |
C23H48O7S2 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
(2-methylsulfonyloxy-3-octadecoxypropyl) methanesulfonate |
InChI |
InChI=1S/C23H48O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-23(30-32(3,26)27)22-29-31(2,24)25/h23H,4-22H2,1-3H3 |
Clé InChI |
FNGBKRNFGMMYCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
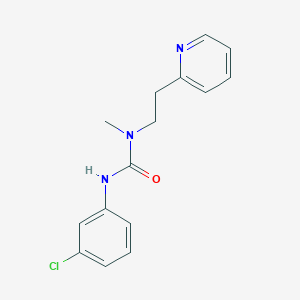
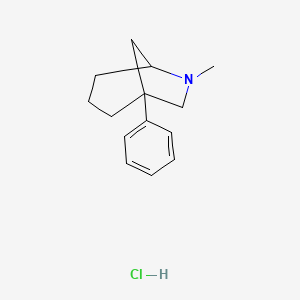
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
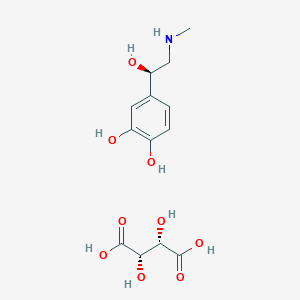
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)

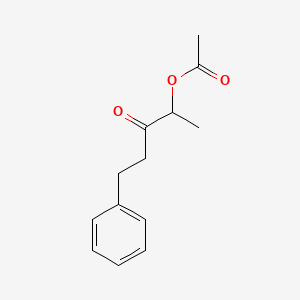
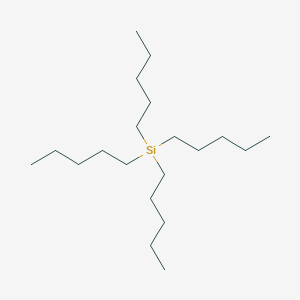
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
